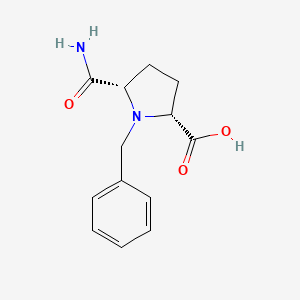
(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a carbamoyl group, and a pyrrolidine ring. The stereochemistry of the compound, indicated by the (2R,5S) configuration, plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the nitrogen atom of the pyrrolidine ring.
Carbamoylation: The carbamoyl group is added through a reaction with an isocyanate or a carbamoyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be utilized to scale up production efficiently.
Chemical Reactions Analysis
Types of Reactions
(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Benzyl halides, isocyanates, and carbamoyl chlorides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2R,5S)-2,5-diaminohexan-1,6-dioic acid: Shares a similar stereochemistry but differs in functional groups and overall structure.
Pyridine and Pyrrole Derivatives: These compounds have similar heterocyclic structures but differ in their substituents and chemical properties.
Tetrazoles: Often used as isosteric replacements for carboxylic acids in medicinal chemistry, sharing some functional similarities with (2R,5S)-1-Benzyl-5-carbamoylpyrrolidine-2-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H16N2O3 |
|---|---|
Molecular Weight |
248.28 g/mol |
IUPAC Name |
(2R,5S)-1-benzyl-5-carbamoylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-6-7-11(13(17)18)15(10)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H2,14,16)(H,17,18)/t10-,11+/m0/s1 |
InChI Key |
PNBWAXVIQYEOSL-WDEREUQCSA-N |
Isomeric SMILES |
C1C[C@@H](N([C@@H]1C(=O)N)CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1C(=O)N)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




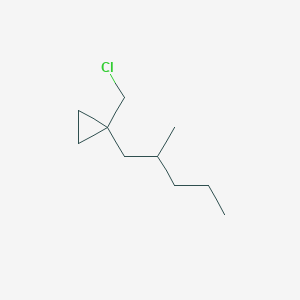
![5-Methyl-2-oxa-5-azaspiro[3.4]octan-8-amine](/img/structure/B13638257.png)
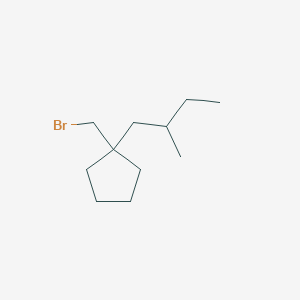
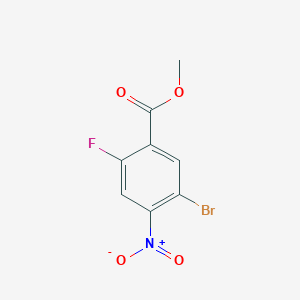
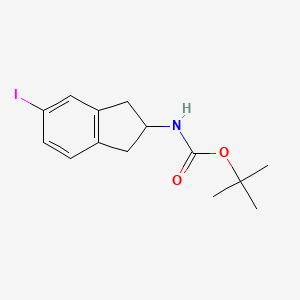
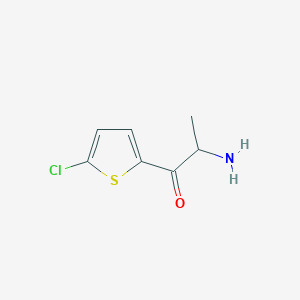

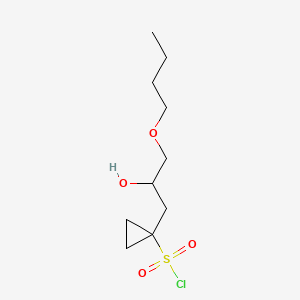
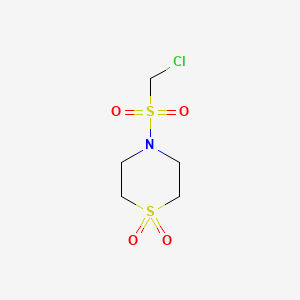

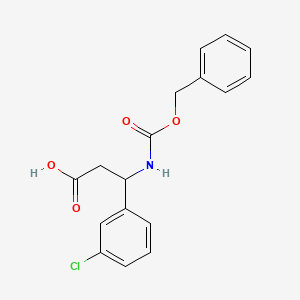
![2-methyl-4H,5H,6H-thieno[3,2-b]pyrrole](/img/structure/B13638297.png)
